molecular formula C11H13N3O B13323963 3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine

3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13323963
M. Wt: 203.24 g/mol
InChI Key: WROMKWWISDJDFZ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a benzyloxy group at position 3, a methyl group at position 1, and an amine group at position 4. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-(benzyloxy)acetophenone with hydrazine hydrate in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as zinc or tin in dilute mineral acid are used.

    Substitution: Reagents like nitrating agents (e.g., nitric acid) and acylating agents (e.g., acetic anhydride) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the nitro group results in the formation of an amine.

Scientific Research Applications

3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine and its derivatives have various applications in scientific research, including medicinal chemistry, organic synthesis, and biological studies. The presence of the benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to observed biological effects.

Scientific Research Applications

This compound is a pyrazole derivative that has applications in the following areas:

Medicinal Chemistry It is used as a building block for synthesizing potential pharmaceutical agents. For example, novel 2-butyl-4-chloro-1-methylimidazole embedded chalcones and pyrazoles have been synthesized and evaluated for their ACE inhibitory activity . It is also used in the synthesis of thiophenecarbohydrazide, thienopyrazole, and thienopyrimidine derivatives as antioxidant and antitumor agents .

Organic Synthesis It serves as an intermediate in synthesizing more complex organic molecules. For instance, it is used in synthesizing small molecules bearing a benzyloxy group that act as potent MAO-B inhibitors .

Biological Studies The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Monoamine Oxidase-B (MAO-B) Inhibition

Small molecules with benzyloxy side chains have demonstrated potent MAO-B inhibition . Introducing different substituents to the benzyloxy group of compound 10a to study the possible effects on MAO inhibition, compounds 10b–g were synthesized . Interestingly, those substituted at the para-position were more potent than those substituted at the corresponding meta-position, consistent with compounds 9b–g . Additionally, compared to compound 10a , compounds 10f and 10g with an electron-donating group showed a slight decrease in MAO-B inhibition .

Compounds 9e and 10e were preincubated with MAO-B over different time periods (0–60 min) at a concentration of twofold the IC50. The results demonstrated that compounds 9e and 10e were not time-dependent inhibitors of MAO-B .

Glycine Transporter 1 (GlyT1) Inhibition

A novel glycine transporter 1 (GlyT1) inhibitor was designed to enhance its inhibitory activity . Starting from 2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (2, SSR504734), the introduction of heteroaromatic rings enabled an increase in the GlyT1 inhibitory activity .

Angiotensin Converting Enzyme (ACE) Inhibitory Activity

A series of novel 2-butyl-4-chloro-1-methylimidazole embedded aryl and heteroaryl derived chalcones and pyrazoles were synthesized and evaluated for their angiotensin converting enzyme (ACE) inhibitory activity .

hMAO inhibitory activities of the synthesized compounds

CompoundsRMAO-A inhibition (%)MAO-B IC50 (μM)Selectivity index
9a232.73 ± 0.08>36.6
9b3-F371.06 ± 0.18>94.3
9c4-F310.58 ± 0.12>172.4

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyloxy group, a methyl group, and an amine group on the pyrazole ring makes it a versatile compound for various applications.

Biological Activity

3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the formation of a benzyloxy group on the pyrazole ring. The initial step often includes protecting the phenolic group using benzyl bromide in the presence of a base like potassium carbonate in dimethylformamide (DMF) . The compound's structure contributes to its unique chemical properties, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to their active sites or modulating receptor signaling pathways .

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related pyrazole derivatives can reduce mTORC1 activity and increase autophagy in cancer cells, suggesting a potential mechanism for their anticancer effects .

Case Studies and Research Findings

StudyFindings
Antiproliferative Activity Compounds with a similar structure demonstrated submicromolar antiproliferative activity against MIA PaCa-2 cells, indicating their potential as anticancer agents .
Autophagy Modulation Certain pyrazole derivatives increased basal autophagy while impairing autophagic flux under nutrient-deprived conditions, highlighting their role as autophagy modulators .
Inhibition of Cancer Cell Growth The presence of the pyrazole scaffold has been linked to the inhibition of growth in multiple cancer types, including breast and lung cancers .

Pharmacological Activities

This compound has been investigated for various pharmacological activities:

  • Antiviral Activity : Similar compounds have shown promising antiviral properties, suggesting that this class may also exhibit such effects .
  • Anti-inflammatory Effects : Pyrazole derivatives have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which are critical in inflammatory pathways .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

1-methyl-3-phenylmethoxypyrazol-4-amine

InChI

InChI=1S/C11H13N3O/c1-14-7-10(12)11(13-14)15-8-9-5-3-2-4-6-9/h2-7H,8,12H2,1H3

InChI Key

WROMKWWISDJDFZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OCC2=CC=CC=C2)N

Origin of Product

United States

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